molecular formula C11H10ClN3O B2834582 2-(4-aminobenzyl)-6-chloropyridazin-3(2H)-one CAS No. 1282117-66-1

2-(4-aminobenzyl)-6-chloropyridazin-3(2H)-one

Cat. No. B2834582
CAS RN: 1282117-66-1
M. Wt: 235.67
InChI Key: ULVMJBNCXUDJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminobenzyl)-6-chloropyridazin-3(2H)-one is an organic compound that belongs to the pyridazine class of heterocyclic compounds. It is an important chemical intermediate and is used in the synthesis of a variety of compounds, including drugs, dyes, and agrochemicals. It has also been used in the preparation of a variety of compounds with potential therapeutic applications.

Scientific Research Applications

Corrosion Inhibition

One significant application of pyridazinone derivatives is in the field of corrosion inhibition. For instance, certain derivatives have been synthesized and evaluated for their efficiency in inhibiting the corrosion of mild steel in acidic environments. These compounds were found to act as mixed inhibitors, affecting both cathodic hydrogen evolution and anodic metal dissolution processes. Electrochemical studies suggest that these derivatives, through their adsorption on the metal surface, significantly increase charge transfer resistance, indicative of their potential as corrosion inhibitors in industrial applications (Kalai et al., 2020).

Antibacterial and Antifungal Activities

Derivatives of pyridazinones have been investigated for their antibacterial and antifungal properties. Research has identified compounds with promising activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. These findings suggest potential applications in the development of new antimicrobial agents (Chavan & Pai, 2007).

Structural and Computational Analysis

Another area of application involves the structural and computational analysis of pyridazinone derivatives to understand their physicochemical properties and potential as therapeutic agents. For example, the synthesis and characterization of specific derivatives, combined with theoretical studies, provide insights into their stability, electronic properties, and interactions with biological targets. These studies facilitate the identification of compounds with desirable pharmacological activities and can inform drug design and development processes (Kalai et al., 2020).

Antioxidant Capacity

Research has also explored the antioxidant capacity of pyridazinone derivatives, particularly their ability to scavenge free radicals. This activity is crucial in various biomedical applications, including the prevention of oxidative stress-related diseases. Studies have examined the mechanisms by which these compounds interact with free radicals, shedding light on their potential therapeutic benefits (Ilyasov et al., 2020).

Lipase and α-Glucosidase Inhibition

Some derivatives have shown significant inhibitory activity against enzymes such as lipase and α-glucosidase, suggesting their potential in the treatment of conditions like obesity and diabetes. These findings highlight the therapeutic potential of pyridazinone derivatives in metabolic disorders (Bekircan et al., 2015).

properties

IUPAC Name

2-[(4-aminophenyl)methyl]-6-chloropyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-10-5-6-11(16)15(14-10)7-8-1-3-9(13)4-2-8/h1-6H,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVMJBNCXUDJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CC(=N2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.